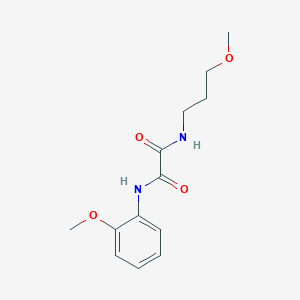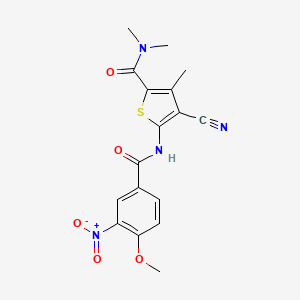
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)ethanediamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.12665706 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Interactions
Research has explored the metabolic pathways and enzyme interactions involving compounds structurally related to N-(2-methoxyphenyl)-N'-(3-methoxypropyl)ethanediamide, such as methoxychlor. Studies have demonstrated that methoxychlor undergoes metabolic transformations in the liver, involving cytochrome P450 enzymes (CYPs), leading to the formation of estrogenic metabolites. The metabolism of methoxychlor by various CYP isoforms shows significant differences in the formation of selective enantiomers of its metabolites, which may have differing biological activities (Hu & Kupfer, 2002).
Environmental Degradation and Biodegradation
The environmental fate of compounds similar to this compound has been studied, particularly focusing on methoxychlor. Research on the reductive dechlorination of methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions has shown potential pathways for the environmental degradation and biodegradation of such compounds. This suggests the involvement of intestinal microbiota in the metabolic breakdown of methoxychlor and related compounds (Yim et al., 2008).
Toxicological Impacts and Safety Evaluations
The toxicological profiles and safety evaluations of structurally related compounds, like methoxychlor, have been assessed through various studies. These investigations provide insights into the potential health risks and biological impacts of exposure to such chemicals. Understanding the toxicological mechanisms and effects of these compounds is crucial for evaluating their safety and environmental impact (Bulger et al., 1985).
Endocrine Disruption and Reproductive Effects
The endocrine-disrupting properties and reproductive effects of methoxychlor, a compound related to this compound, have been extensively studied. These studies shed light on the potential endocrine-disrupting activities of such compounds and their implications for reproductive health. The findings highlight the importance of assessing the endocrine-disrupting potential and reproductive toxicity of these chemicals (Uzumcu et al., 2006).
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-9-5-8-14-12(16)13(17)15-10-6-3-4-7-11(10)19-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNJDARVHMTXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE](/img/structure/B4591846.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4591856.png)
![1-[(2-methylbenzyl)sulfonyl]azepane](/img/structure/B4591859.png)
![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4591864.png)
![METHYL 2-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B4591870.png)
![(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one](/img/structure/B4591894.png)
![7-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B4591902.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-ETHYLBUTANAMIDE](/img/structure/B4591907.png)
![6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4591918.png)
![2-{4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4591931.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4591948.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4591951.png)
![2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4591955.png)
